Lipophilicity (logP) Advantage Over N-Benzyl and N-Phenyl Analogs
The calculated logP of N-(4-butylphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide is 3.804, substantially higher than the N-benzyl analog (ALogP 2.1) and the N-phenyl analog (LogP 2.94) [1][2][3]. This reflects the hydrophobic contribution of the n-butyl chain.
| Evidence Dimension | Partition coefficient (logP / ALogP) |
|---|---|
| Target Compound Data | logP = 3.804 |
| Comparator Or Baseline | N-benzyl analog: ALogP = 2.1; N-phenyl analog: LogP = 2.94 |
| Quantified Difference | ΔlogP = +1.704 (vs. benzyl); ΔlogP = +0.864 (vs. phenyl) |
| Conditions | Calculated using ZINC20, CDEK, and PrenDB prediction tools |
Why This Matters
Higher logP influences compound partitioning in biological assays and may necessitate adjusted DMSO stock concentrations or different formulation strategies during high-throughput screening.
- [1] ZINC20 Database. (2015). ZINC000040441780: logP 3.804. View Source
- [2] Clinical Drug Experience Knowledgebase. (n.d.). N-benzyl analog: ALogP 2.1. CDEK. View Source
- [3] PrenDB. (n.d.). N-phenyl analog: LogP 2.94. View Source
